molecular formula C15H27NO2 B11649780 3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate CAS No. 351335-84-7

3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate

Cat. No.: B11649780
CAS No.: 351335-84-7
M. Wt: 253.38 g/mol
InChI Key: YMKCNGIBEDREGD-UHFFFAOYSA-N
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Description

3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate is an organic compound that features a pyrrolidine ring and a cyclohexylpropyl ester group

Preparation Methods

The synthesis of 3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate typically involves the esterification of 3-cyclohexylpropyl alcohol with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate can undergo various chemical reactions, including:

Scientific Research Applications

3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate can be compared with other similar compounds, such as:

Properties

CAS No.

351335-84-7

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

3-cyclohexylpropyl 2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C15H27NO2/c17-15(13-16-10-4-5-11-16)18-12-6-9-14-7-2-1-3-8-14/h14H,1-13H2

InChI Key

YMKCNGIBEDREGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCOC(=O)CN2CCCC2

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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